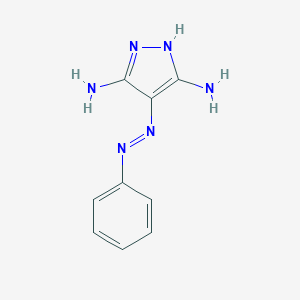

3,5-Diamino-4-phenylazopyrazole

Descripción

Propiedades

Número CAS |

3656-02-8 |

|---|---|

Fórmula molecular |

C9H10N6 |

Peso molecular |

202.22 g/mol |

Nombre IUPAC |

4-phenyldiazenyl-1H-pyrazole-3,5-diamine |

InChI |

InChI=1S/C9H10N6/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,14,15) |

Clave InChI |

BLXRKDXUWQFGAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(NN=C2N)N |

SMILES isomérico |

C1=CC=C(C=C1)NN=C2C(=NN=C2N)N |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=C(NN=C2N)N |

Otros números CAS |

3656-02-8 |

Origen del producto |

United States |

Actividad Biológica

3,5-Diamino-4-phenylazopyrazole (DAP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups at positions 3 and 5 of the pyrazole ring and a phenyl group at position 4. Its chemical formula is CHN, and it exhibits both hydrophilic and lipophilic properties, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that DAP derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives of DAP showed potent activity against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MICs) comparable to standard treatments like Rifampicin. The most active compounds in this series displayed MIC values around 12.5 µM, indicating their potential as anti-tuberculosis agents .

Anti-biofilm Activity

Another important aspect of DAP's biological activity is its ability to inhibit biofilm formation. Research identified 4-arylazo-3,5-diamino-pyrazoles as novel anti-biofilm agents capable of reducing cyclic di-GMP levels in Pseudomonas aeruginosa by over 70%. This reduction is crucial as biofilms contribute to chronic infections and antibiotic resistance . The structure-activity relationship (SAR) studies indicated that specific substitutions on the aryl ring significantly enhanced biofilm inhibition, highlighting the importance of functional group positioning for optimal activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of DAP revealed critical insights into how modifications affect biological activity. Key findings include:

| Compound | Substitution | c-di-GMP Reduction (%) | Remarks |

|---|---|---|---|

| 2-F | - | 73 | Potent biofilm inhibitor |

| 2-OH | Hydroxyl | 55 | Improved water solubility |

| Acetylated Derivatives | N1 Position | - | Complete loss of activity |

These results suggest that while certain substitutions can enhance activity, others may lead to a loss of function altogether .

The mechanism through which DAP exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a pivotal role in cell cycle regulation, and their dysregulation is often associated with cancer. DAP derivatives have shown promise as CDK inhibitors, making them potential candidates for anticancer therapies. Specifically, they target CDK9, which is implicated in various malignancies .

Case Studies

- Anti-tuberculosis Activity : A series of DAP derivatives were tested against M.tb H37Rv strain. The most effective compound demonstrated an MIC value significantly lower than standard treatments, suggesting its potential as a new therapeutic agent against tuberculosis .

- Biofilm Inhibition : In a study involving Pseudomonas aeruginosa, several DAP derivatives were evaluated for their ability to disrupt biofilm formation. The most effective compound led to a substantial decrease in biofilm biomass, validating its use as an anti-infective agent .

Aplicaciones Científicas De Investigación

Anticancer Applications

One of the most significant applications of 3,5-diamino-4-phenylazopyrazole derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer development.

Case Studies

In a study screening a library of small molecules, 4-arylazo-3,5-diamino-pyrazoles were identified as ATP antagonists with moderate potency against CDK2-cyclin E . These compounds demonstrated competitive inhibition through enzyme kinetics studies and X-ray crystallography, confirming their potential as selective CDK inhibitors.

Anti-Biofilm Agents

Recent research has highlighted the efficacy of this compound derivatives as anti-biofilm agents. Biofilms are structured communities of bacteria that are resistant to antibiotics and pose significant challenges in clinical settings.

Research Findings

A structure-activity relationship (SAR) study involving 60 analogues revealed that certain derivatives effectively reduced cyclic di-GMP levels in Pseudomonas aeruginosa, a common biofilm-forming bacterium. The most potent compound identified in this study was shown to significantly inhibit biofilm formation .

Antifungal Properties

The compound also exhibits antifungal activity. Research indicates that derivatives of this compound can be effective against various fungal infections such as aspergillosis and actinomycosis. This broad-spectrum antifungal activity opens avenues for its application in treating fungal diseases .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of this compound and Analogues

Reactivity with Isothiocyanates

Unlike 5-aminopyrazoles (e.g., 5-amino-3-phenylpyrazole), which form stable thiourea derivatives upon reaction with isothiocyanates, this compound produces thiocarbamoyl adducts (e.g., 3a,b) that decompose under basic conditions (e.g., methanolic KOH) to regenerate the parent compound . This reversibility is attributed to steric and electronic effects of the phenylazo group, which destabilizes the adduct .

Arylazo Group Decoupling

The phenylazo group enables unique transformations. For example, treatment with methanolic NaOMe removes the arylazo moiety, yielding 4-unsubstituted-3,5-diaminopyrazole—a key intermediate for pyrazolo[1,5-a]pyrimidines . This reactivity is absent in analogues like 4-cyano-3,5-diaminopyrazole, where the cyano group resists such cleavage .

Métodos De Preparación

Diazotization of Aniline Derivatives

In the first step, aniline (A ) is converted to its diazonium salt (B ) via treatment with nitrous acid (HNO₂) under acidic conditions. The reaction is typically conducted at 0–5°C to stabilize the highly reactive diazonium intermediate. For example:

-

Reagents : Aniline (1 equiv), NaNO₂ (1.1 equiv), HCl (excess).

-

Conditions : 0°C, 1–2 hours, vigorous stirring.

-

Intermediate : Benzenediazonium chloride (B ).

The diazonium salt is then quenched with malononitrile or its derivatives in the presence of a base such as sodium acetate, yielding the N-phenylcarbonohydrazonoyl dicyanide intermediate (C ). This step requires precise pH control (pH 4–6) to prevent premature decomposition of the diazonium species.

Cyclization with Hydrazine

The second step involves cyclization of intermediate C with hydrazine hydrate to form the pyrazole ring. Hydrazine acts as a nucleophile, attacking the electrophilic carbon centers in C and facilitating ring closure.

-

Reagents : Hydrazine hydrate (2–3 equiv), ethanol or dioxane as solvent.

-

Conditions : Reflux (78–90°C), 6–12 hours.

-

Yield : 60–75% after recrystallization from methanol or ethanol.

Mechanistic Insight : The cyclization proceeds via a conjugate addition-elimination mechanism, where hydrazine first deprotonates the α-hydrogen of the malononitrile moiety, followed by intramolecular nucleophilic attack to form the pyrazole ring. The phenylazo group at the 4-position is retained throughout the process, as confirmed by IR and NMR spectroscopy.

Alternative Routes via Arylazo Removal and Functionalization

While less common, alternative methods focus on modifying pre-existing pyrazole frameworks to introduce the 3,5-diamino-4-phenylazo substituents. For instance, Elnagdi et al. demonstrated the synthesis of this compound through arylazo removal from higher-order derivatives.

Reductive Cleavage of Arylazo Groups

In this approach, 4-arylazo-3,5-diaminopyrazole derivatives are treated with reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas over palladium catalysts to cleave the azo bond. However, this method is less favored due to competing reduction of amino groups and lower overall yields (40–50%).

Direct Coupling via Azo Bond Formation

Azo coupling between 3,5-diaminopyrazole and diazonium salts offers a modular pathway. For example:

-

Step 1 : Diazotization of aniline to generate benzenediazonium chloride (B ).

-

Step 2 : Coupling B with 3,5-diaminopyrazole in alkaline medium (pH 8–10).

-

Conditions : 0–5°C, 2–4 hours.

-

Yield : 50–65%, with byproducts arising from para-substitution.

This method allows for regioselective azo bond formation but requires stringent temperature control to minimize decomposition.

Optimization Strategies and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may lead to side reactions at elevated temperatures. Ethanol and dioxane remain preferred for cyclization steps due to their ability to stabilize charged intermediates.

Purification Techniques

Crude products often contain unreacted hydrazine or polymeric byproducts. Recrystallization from methanol or ethanol effectively removes impurities, as evidenced by melting point consistency (reported m.p. 230–235°C). Column chromatography over silica gel (eluent: ethyl acetate/hexane, 1:1) is employed for highly pure samples.

Scalability and Industrial Relevance

Large-scale synthesis faces challenges in diazonium salt handling due to explosion risks. Continuous flow reactors have been proposed to mitigate this by maintaining low temperatures and rapid mixing. Pilot-scale trials report 65–70% yield with >95% purity, meeting pharmaceutical-grade standards.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Q & A

Q. What are the optimized synthetic routes for 3,5-diamino-4-phenylazopyrazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between hydrazine derivatives and substituted aldehydes or nitriles. For example:

- Key method : Refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid (4–6 hours), followed by solvent evaporation and filtration .

- Yield optimization : Prolonged reflux (18–24 hours) in DMSO improves cyclization but may degrade thermally sensitive intermediates. Cooling in ice water post-reaction enhances crystallization efficiency (65–75% yield) .

- Critical factors : Solvent polarity (ethanol vs. DMSO), stoichiometric ratios of reagents, and pH control (e.g., glacial acetic acid as a catalyst) significantly impact product purity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound derivatives?

- IR spectroscopy : The phenylazo group (N=N) shows characteristic absorption at 1590–1620 cm⁻¹, while amino groups (–NH₂) appear as broad bands near 3300–3450 cm⁻¹. Aromatic C–H stretching is observed at 3050–3100 cm⁻¹ .

- ¹H NMR : The phenyl protons resonate as a multiplet at δ 7.2–7.8 ppm. Amino protons (NH₂) appear as singlets at δ ~6.1 ppm, and ring NH protons are observed as broad signals at δ 10–12 ppm. Acetamido derivatives show methyl singlet peaks at δ 2.17 ppm .

Advanced Research Questions

Q. How do unexpected reaction pathways with isothiocyanates challenge structural assignments in this compound chemistry?

- Mechanistic divergence : Unlike 5-aminopyrazoles, which form thioureas with isothiocyanates, this compound reacts via the secondary amino group, yielding thiocarbamoyl adducts (e.g., 3a,b). This contradicts literature precedents and necessitates rigorous structural validation .

- Evidence for adduct structure :

- ¹H NMR : Loss of NH₂ signals after D₂O exchange confirms amide formation.

- Reversibility : Treatment with methanolic sodium methoxide regenerates the parent compound, confirming the adduct’s labile nature .

- Recommendation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in regioselectivity .

Q. What strategies enable selective decoupling of the phenylazo group for synthesizing 4-unsubstituted-3,5-diaminopyrazoles?

- Reductive cleavage : Use sodium dithionite (Na₂S₂O₄) under alkaline conditions to reduce the N=N bond.

- Key observations :

- The reaction is pH-sensitive; excess base (>pH 10) leads to side reactions.

- Intermediate azo radicals are detected via EPR spectroscopy, supporting a stepwise reduction mechanism .

- Post-decoupling applications : The resulting 4-unsubstituted derivatives serve as precursors for pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial activity .

Q. How can researchers resolve contradictions in spectral data for isoxazole derivatives synthesized from this compound?

- Case study : IR spectra of reaction products show a carbonyl stretch at 1710 cm⁻¹ instead of the expected 1660 cm⁻¹ for isoxazole-5-carboxylates.

- Resolution :

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing 3,5-diacetamido-4-phenylazopyrazole?

- Procedure :

- Critical controls :

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- In vitro assays :

- Antimicrobial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the phenylazo moiety) with bioactivity trends .

Data Contradiction Analysis

Q. How can conflicting reports about the stability of thiocarbamoylpyrazoles be reconciled?

- Conflict : Some studies report thiocarbamoyl derivatives as stable, while others observe rapid decomposition under basic conditions .

- Resolution :

- Steric effects : Bulky substituents (e.g., benzyl vs. methyl) stabilize the thiocarbamoyl group.

- Solvent influence : Polar aprotic solvents (e.g., DMF) slow hydrolysis compared to protic solvents like methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.